molecular formula C12H18N2O B12433151 N-[2-(ethylamino)propyl]benzamide

N-[2-(ethylamino)propyl]benzamide

Cat. No.: B12433151
M. Wt: 206.28 g/mol
InChI Key: OPCJVOIABMQVGS-UHFFFAOYSA-N
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Description

N-[2-(ethylamino)propyl]benzamide is a chemical compound with the molecular formula C12H18N2O It is a benzamide derivative, which means it contains a benzene ring attached to an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(ethylamino)propyl]benzamide typically involves the reaction of benzoic acid derivatives with ethylamine and propylamine under specific conditions. One common method involves the direct condensation of benzoic acids and amines in the presence of a catalyst, such as diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4), under ultrasonic irradiation . This method is considered green, rapid, and highly efficient.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. The choice of solvents, temperature, and pressure conditions are optimized to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(ethylamino)propyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.

    Substitution: Substitution reactions can occur at the benzene ring or the amide group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents are often employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzamide oxides, while reduction can produce amine derivatives. Substitution reactions can result in halogenated, nitrated, or sulfonated benzamides.

Scientific Research Applications

N-[2-(ethylamino)propyl]benzamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[2-(ethylamino)propyl]benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes, such as cyclooxygenase (COX) enzymes, which are involved in the inflammatory response . The compound’s structure allows it to bind to these enzymes and modulate their activity, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides

Uniqueness

N-[2-(ethylamino)propyl]benzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity profiles, making it a valuable compound for various research applications .

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

N-[2-(ethylamino)propyl]benzamide

InChI

InChI=1S/C12H18N2O/c1-3-13-10(2)9-14-12(15)11-7-5-4-6-8-11/h4-8,10,13H,3,9H2,1-2H3,(H,14,15)

InChI Key

OPCJVOIABMQVGS-UHFFFAOYSA-N

Canonical SMILES

CCNC(C)CNC(=O)C1=CC=CC=C1

Origin of Product

United States

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